MFCD02366365

説明

Based on analogous compounds in the evidence (e.g., boronic acids and benzimidazoles), it is inferred to belong to a class of organoboron or heterocyclic aromatic compounds. Such compounds are typically utilized in pharmaceutical synthesis, catalysis, or materials science due to their reactive functional groups . For instance, boronic acids are pivotal in Suzuki-Miyaura cross-coupling reactions, while benzimidazoles are common in drug development due to their bioactivity .

特性

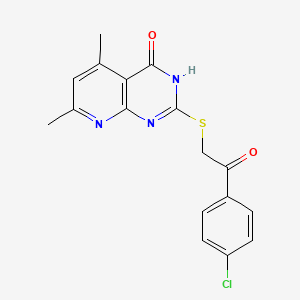

IUPAC Name |

2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-5,7-dimethyl-3H-pyrido[2,3-d]pyrimidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3O2S/c1-9-7-10(2)19-15-14(9)16(23)21-17(20-15)24-8-13(22)11-3-5-12(18)6-4-11/h3-7H,8H2,1-2H3,(H,19,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICZKPQWUHBSIEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C(=O)NC(=N2)SCC(=O)C3=CC=C(C=C3)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20417671 | |

| Record name | BAS 03014643 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20417671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6613-60-1 | |

| Record name | BAS 03014643 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20417671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of the compound “MFCD02366365” typically involves a series of chemical reactions that are carefully controlled to ensure the desired product is obtained. The synthetic routes may include steps such as condensation, cyclization, and functional group modifications. Reaction conditions such as temperature, pressure, and the use of catalysts are optimized to maximize yield and purity.

Industrial Production Methods

In an industrial setting, the production of “this compound” is scaled up using large reactors and continuous flow processes. The industrial methods focus on efficiency, cost-effectiveness, and sustainability. Techniques such as solvent recovery, recycling of reagents, and waste minimization are employed to make the production process more environmentally friendly.

化学反応の分析

Types of Reactions

The compound “MFCD02366365” undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical and physical properties.

Reduction: Reduction reactions can convert the compound into its reduced form, often enhancing its reactivity.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of “this compound” include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are tailored to the specific type of reaction, with parameters such as solvent choice, temperature, and reaction time being critical factors.

Major Products

The major products formed from the reactions of “this compound” depend on the type of reaction and the reagents used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can produce a wide range of derivatives with different functional groups.

科学的研究の応用

The compound “MFCD02366365” has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent and intermediate in the synthesis of complex molecules.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its use as a probe in biochemical assays.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on disease pathways.

Industry: The compound is utilized in various industrial processes, including the manufacture of specialty chemicals and materials.

作用機序

The mechanism of action of “MFCD02366365” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways involved depend on the context of its use, such as its role in a particular biochemical assay or therapeutic application.

類似化合物との比較

Comparison with Similar Compounds

The following comparison is based on structurally analogous compounds from the evidence, as direct data for MFCD02366365 are unavailable. Two relevant analogs are selected: (3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4, MDL MFCD13195646) and 2-(4-Nitrophenyl)benzimidazole (CAS 1761-61-1, MDL MFCD00003330).

Table 1: Key Properties of Analogs

Structural and Functional Differences

Core Structure :

- The boronic acid derivative features a boron-containing aromatic ring, enabling covalent bonding with transition metals like palladium. This property is critical for catalytic applications .

- The benzimidazole analog contains a fused benzene-imidazole ring system, which enhances its ability to interact with biological targets (e.g., enzymes or receptors) .

Solubility and Bioavailability: The boronic acid’s lower solubility (Log S = -2.99) limits its use in aqueous reactions but enhances stability in organic solvents. The benzimidazole’s moderate solubility (Log S = -2.47) improves bioavailability, making it suitable for oral drug formulations. However, its P-gp substrate status may reduce efficacy in multidrug-resistant cancers .

Synthetic Accessibility :

- The boronic acid is synthesized via a palladium-mediated cross-coupling reaction, requiring stringent temperature control (75°C) and precise stoichiometry .

- The benzimidazole is synthesized using a reusable A-FGO catalyst under mild conditions (room temperature), aligning with green chemistry principles .

Impact of Molecular Weight

The boronic acid’s higher molecular weight (235.27 vs. 201.02 g/mol) correlates with reduced diffusion rates across biological membranes, affecting its pharmacokinetic profile. Conversely, the benzimidazole’s lower weight enhances membrane permeability but may reduce thermal stability in industrial processes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。